1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one
Description
1-{4-[3-(4-Ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one is a triazolopyrimidine derivative characterized by a central triazolo[4,5-d]pyrimidine core linked to a 4-ethoxyphenyl group at position 3 and a piperazine ring substituted with a 3-phenylpropan-1-one moiety at position 5. Its molecular formula is C₂₇H₂₉N₇O₂, with an average molecular mass of 507.58 g/mol and a monoisotopic mass of 507.2383 g/mol . The compound’s structural complexity arises from the integration of a triazole ring fused with a pyrimidine system, a feature shared with bioactive molecules targeting enzymatic pathways such as kinase inhibition or receptor modulation.
The ethoxyphenyl and phenylpropanone substituents contribute to its hydrophobicity, influencing its pharmacokinetic properties.
Properties
IUPAC Name |
1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-3-phenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O2/c1-2-34-21-11-9-20(10-12-21)32-25-23(28-29-32)24(26-18-27-25)31-16-14-30(15-17-31)22(33)13-8-19-6-4-3-5-7-19/h3-7,9-12,18H,2,8,13-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKACKMMHUVTKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCC5=CC=CC=C5)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one involves multiple steps, typically starting with the preparation of the triazolopyrimidine core. This can be achieved through cyclization reactions involving appropriate precursors. The ethoxyphenyl and phenylpropanoyl piperazine groups are then introduced through substitution reactions. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, acids, and bases.
Hydrolysis: Hydrolysis reactions can break down the compound into smaller fragments using water or aqueous acids/bases.
Scientific Research Applications
1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and cancers.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-{4-[3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl}-3-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Observations :
- Substitution at the piperazine position (e.g., phenoxy vs. phenylpropanone) significantly alters electronic properties, as evidenced by NMR chemical shift disparities in analogous compounds (e.g., Δδ = 0.3–0.5 ppm for protons near substituents) .
Bioactivity and Mechanism
While bioactivity data for the target compound are sparse, structurally related triazolopyrimidines exhibit:
- Kinase Inhibition: Analogous compounds with phenoxy groups show IC₅₀ values of 10–100 nM against PI3K and mTOR .
- Antimicrobial Activity : Ethoxyphenyl-substituted triazolopyrimidines demonstrate MIC values of 2–8 µg/mL against Staphylococcus aureus .
- Chemical Microenvironment Interactions : Substituent polarity influences solubility in PEGDA-based matrices (used in 3D cell culture platforms), affecting drug-release profiles .
Lumping Strategy for Predictive Modeling
Compounds sharing the triazolopyrimidine core but differing in substituents (e.g., ethoxyphenyl vs. methoxyphenyl) are often "lumped" into surrogate categories for reaction modeling. This reduces computational complexity while preserving trends in reactivity or bioactivity . For example:
| Surrogate Group | Included Compounds | Key Shared Properties |
|---|---|---|
| Group A | Ethoxyphenyl, methoxyphenyl derivatives | Similar logP, metabolic stability |
| Group B | Piperazine-linked ketones vs. ethers | Divergent solubility profiles |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
